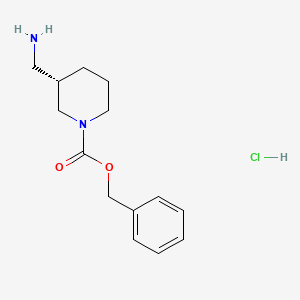

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Overview

Description

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.

Introduction of the Aminomethyl Group: The aminomethyl group is introduced through amination reactions, where an amine group is added to the piperidine ring.

Benzyl Protection: The benzyl group is introduced to protect the amine group during subsequent reactions.

Formation of the Carboxylate Ester: The carboxylate ester is formed through esterification reactions, where a carboxylic acid reacts with an alcohol.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the above methods. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .

Scientific Research Applications

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and affecting neuronal activity . The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of ion channels and receptor activity .

Comparison with Similar Compounds

Similar Compounds

Piperidine: A basic six-membered ring structure with one nitrogen atom.

Dihydropyridine: A partially saturated derivative of pyridine, often used in calcium channel blockers.

Uniqueness

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the benzyl group and the aminomethyl group on the piperidine ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₂₁ClN₂O₂

- Molecular Weight : 284.79 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring, which is known for its diverse biological activities, particularly in neuropharmacology and cancer research.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For example, studies indicate that piperidine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation.

- Receptor Modulation : The piperidine structure allows for binding to various receptors, including those in the central nervous system (CNS), potentially influencing neurotransmitter release and signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Viability Studies : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| COV318 | 31.5 |

| OVCAR-3 | 43.9 |

These findings suggest that the compound may selectively target cancer cells while sparing non-cancerous cells, making it a candidate for further development in cancer therapy.

Neuropharmacological Effects

The compound's structural features suggest potential applications in treating neurological disorders:

- Monoamine Oxidase Inhibition : Piperidine derivatives have been identified as promising candidates for MAO inhibition, which is crucial for managing conditions like depression and anxiety. The ability of this compound to modulate neurotransmitter levels could provide therapeutic benefits in these areas .

Study on Cancer Cell Lines

In a recent pharmacological study, researchers synthesized several derivatives of benzylpiperidine to evaluate their anticancer properties. Among these, derivatives similar to this compound exhibited enhanced activity against MAGL (monoacylglycerol lipase), a target implicated in cancer progression .

The study utilized molecular docking simulations to predict binding affinities and elucidated the interaction mechanisms within the active sites of target enzymes.

Properties

IUPAC Name |

benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,15H2;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPMZIXJQLUJJK-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662659 | |

| Record name | Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217774-98-5 | |

| Record name | Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.